4-((2R)-4-tert-Butylpiperazine-2-carbonyl)-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide
Overview
Description
AZD2423 is a non-competive negative allosteric modulator of the chemokine receptor CCR2 in posttraumatic neuralgia. AZD2423 inhibited MCP-1 induced calcium mobilization and chemotaxis of THP-1 cell line with an IC50 of 4 nM. The AZD2423 affinity for CCR2 in human whole blood, measuring MCP-1 induced L-selectin shedding from monocytes, was the same. AZD2423 is highly selective (> 500-fold) for CCR2. AZD2423 demonstrated robust analgesia in two rodent models of neuropathic pain and a pain model of joint destruction against heat, mechanical and weight-bearing endpoints
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Researchers have developed various methods for synthesizing piperazine derivatives. For instance, a study detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, similar in structure to the compound , using a condensation reaction involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).
X-Ray Diffraction Studies : The crystal structure of related piperazine derivatives has been determined using X-ray diffraction. This technique helps in understanding the molecular geometry and intermolecular interactions within these compounds (Anthal et al., 2018).
Biological Evaluation
Antibacterial and Anthelmintic Activity : Certain piperazine derivatives have been evaluated for their antibacterial and anthelmintic activities. For instance, the tert-butyl derivative mentioned earlier showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Potential as PET Dopamine D3 Receptor Radioligands : Piperazine derivatives have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors, indicating their potential use in neurological research (Gao et al., 2008).
Role in Dopamine Receptor Selectivity : Research has highlighted the critical role of the carboxamide linker in certain piperazine derivatives for selective binding to dopamine D3 receptors, a finding relevant for drug design targeting neurological disorders (Banala et al., 2011).
Antiviral and Antimicrobial Activities : Some piperazine derivatives, like those doped with Febuxostat, have shown promising antiviral and antimicrobial activities, expanding the potential therapeutic applications of these compounds (Reddy et al., 2013).
Synthesis of Structurally Related Medicinal Compounds : Piperazine derivatives have been utilized in the synthesis of various medicinal compounds, like Flunarizine, which is used to treat migraines and other disorders (Shakhmaev et al., 2016).
Anticancer Agents and Carbonic Anhydrase Inhibitors : Certain piperazine derivatives have been synthesized and evaluated as potential anticancer agents and inhibitors of carbonic anhydrase isoenzymes, demonstrating their diverse pharmacological potential (Tuğrak et al., 2019).
Chiral Deprotonation for Medicinal Synthesis : The chiral deprotonation of piperazines has been explored for the synthesis of molecules with medicinal interest, showcasing the compound's relevance in stereochemically precise pharmaceutical development (McDermott et al., 2008).
properties
IUPAC Name |
4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQVWAIVQXPJY-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1229603-37-5 | |
Record name | AZD-2423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-2423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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